molecular formula C18H18F2N2O3 B7594607 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide

3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide

Katalognummer B7594607
Molekulargewicht: 348.3 g/mol
InChI-Schlüssel: SUHHCPQVAZSMIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide, also known as DFP-10825, is a novel small-molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Wirkmechanismus

3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide inhibits the activity of PIM1 by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its downstream targets, leading to the inhibition of cellular processes that are dependent on PIM1 activity.
Biochemical and Physiological Effects:
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. In vivo studies have shown that 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide inhibits tumor growth and metastasis in various animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide is its specificity towards PIM1 kinase, which makes it a valuable tool for studying the role of PIM1 in various cellular processes. However, like any other small-molecule inhibitor, 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has some limitations. One of the limitations is its potential off-target effects, which can affect the interpretation of the results obtained from experiments. Another limitation is the potential toxicity of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide, which needs to be carefully evaluated before using it in in vivo studies.

Zukünftige Richtungen

3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has shown promising results in scientific research, and there are several potential future directions for this compound. One of the future directions is to optimize the synthesis method to improve the yield and purity of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide. Another direction is to study the potential use of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the potential off-target effects and toxicity of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide need to be carefully evaluated in future studies. Finally, the role of PIM1 in various diseases needs to be further investigated to identify potential therapeutic targets for 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide and other PIM1 inhibitors.
Conclusion:
In conclusion, 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide is a novel small-molecule inhibitor that has shown promising results in scientific research. It inhibits the activity of PIM1 kinase and has been studied for its potential use in various diseases such as cancer, inflammation, and cardiovascular diseases. 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has several advantages and limitations for lab experiments, and there are several potential future directions for this compound. Further studies are needed to fully understand the potential of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide as a therapeutic agent.

Synthesemethoden

3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide is synthesized using a specific method involving a series of chemical reactions. The synthesis starts with the reaction of 2,6-difluorobenzaldehyde and 2-hydroxymethylpyridine in the presence of a base to form 2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide. This intermediate is then reacted with oxirane in the presence of a catalyst to form 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide.

Wissenschaftliche Forschungsanwendungen

3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has been extensively studied for its potential use in scientific research. It has been found to inhibit the activity of a specific protein kinase called PIM1, which is involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of PIM1 has been shown to have therapeutic potential in various diseases such as cancer, inflammation, and cardiovascular diseases.

Eigenschaften

IUPAC Name

3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3/c19-18(20)25-15-4-1-3-13(11-15)17(23)22(12-16-5-2-10-24-16)14-6-8-21-9-7-14/h1,3-4,6-9,11,16,18H,2,5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHHCPQVAZSMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=CC=NC=C2)C(=O)C3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.